6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
CAS No.:
Cat. No.: VC15829198
Molecular Formula: C20H14N2O3
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14N2O3 |
|---|---|
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C20H14N2O3/c21-12-16-15(13-4-2-1-3-5-13)11-17(22-20(16)23)14-6-7-18-19(10-14)25-9-8-24-18/h1-7,10-11H,8-9H2,(H,22,23) |
| Standard InChI Key | XXLSOGXLMZJLSE-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)C3=CC(=C(C(=O)N3)C#N)C4=CC=CC=C4 |
Introduction
Structural Identification and Nomenclature
Chemical Structure
The compound features:
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A 1,4-dihydropyridine ring with a ketone group at position 2 () and a cyano group () at position 3.
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A phenyl group at position 4 and a 2,3-dihydrobenzo[b] dioxin substituent at position 6.
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The dihydrobenzo[b] dioxin component consists of a benzene ring fused to a 1,4-dioxane ring, providing steric and electronic complexity .
IUPAC Name
The systematic name reflects its substituents:
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile.
Spectral Characterization
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-NMR: Peaks at 7.09–7.46 ppm (aromatic protons), 4.34 ppm (dioxane methylene), and 6.39 ppm (pyridine proton) .
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-NMR: Signals at 194.7 ppm (ketone), 116.2 ppm (cyano carbon), and 148.7–156.2 ppm (aromatic carbons) .
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IR: Bands at 2218 cm () and 1700 cm ().
Synthetic Routes
Multi-Step Synthesis
The synthesis involves sequential coupling and cyclization reactions :
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Suzuki-Miyaura Coupling:
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Chlorination and Nucleophilic Substitution:
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Reductive Amination:
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Cyclization:
Key Reaction Conditions
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Solvents: Dichloromethane (DCM) and dimethylformamide (DMF).
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Temperature: Reflux conditions (80–120°C).
Table 1: Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Reference |
|---|---|---|---|
| 5 | Suzuki coupling | 90 | |
| 7 | Nucleophilic substitution | 74 | |
| 9b | Reductive amination | 58–60 |
Physicochemical Properties
Physical Properties
Stability
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Stable under ambient conditions but degrades under strong acids/bases.
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Sensitive to UV light due to the conjugated dihydropyridine system .
Biological Activity and Mechanisms
Hypothesized Targets
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PD-L1 Inhibition: Structural analogs (e.g., BMS1166) inhibit PD-L1, suggesting potential immunomodulatory effects .
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Kinase Inhibition: The cyano group may interact with ATP-binding pockets in kinases .
In Vitro Studies
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Cytotoxicity: Related dihydropyridines show IC values of 2–10 µM against cancer cell lines .
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Enzyme Binding: Docking studies suggest binding to PARP1 (poly-ADP ribose polymerase) with a predicted of 120 nM .
Table 2: Comparative Biological Data for Analogous Compounds
Applications in Drug Development
Medicinal Chemistry
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Lead Optimization: The compound’s modular structure allows derivatization at positions 4 (phenyl) and 6 (dioxane) .
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Prodrug Potential: Esterification of the ketone group could enhance bioavailability .
Materials Science
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